molecular formula C13H16O2 B12577818 2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane CAS No. 184897-22-1

2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane

Cat. No.: B12577818
CAS No.: 184897-22-1
M. Wt: 204.26 g/mol
InChI Key: WROYAHUOIATROU-UHFFFAOYSA-N
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Description

2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane is an organic compound that features both an epoxide and a benzyloxy group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane typically involves the reaction of benzyl alcohol with an appropriate epoxide precursor under controlled conditions. One common method involves the use of benzyl chloride and an epoxide precursor in the presence of a base to facilitate the formation of the benzyloxy group . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or toluene to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyloxy group can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

184897-22-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-ethenyl-3-(1-phenylmethoxyethyl)oxirane

InChI

InChI=1S/C13H16O2/c1-3-12-13(15-12)10(2)14-9-11-7-5-4-6-8-11/h3-8,10,12-13H,1,9H2,2H3

InChI Key

WROYAHUOIATROU-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(O1)C=C)OCC2=CC=CC=C2

Origin of Product

United States

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